2-(4-Methylphenyl)indoline oxalate
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Overview
Description
2-(p-Tolyl)indoline oxalate is a chemical compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and synthetic drugs. The compound 2-(p-Tolyl)indoline oxalate is characterized by the presence of an indoline ring substituted with a p-tolyl group and an oxalate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)indoline oxalate typically involves the following steps:
Formation of Indoline Ring: The indoline ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Substitution with p-Tolyl Group: The p-tolyl group can be introduced through electrophilic aromatic substitution reactions, where the indoline ring reacts with p-tolyl halides in the presence of a Lewis acid catalyst.
Oxalate Formation: The final step involves the reaction of the substituted indoline with oxalic acid or its derivatives to form the oxalate salt.
Industrial Production Methods
Industrial production of 2-(p-Tolyl)indoline oxalate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)indoline oxalate undergoes various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to indoline derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, sulfonates, and nitrates in the presence of catalysts are commonly used.
Major Products
The major products formed from these reactions include various substituted indoline and indole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
2-(p-Tolyl)indoline oxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)indoline oxalate involves its interaction with specific molecular targets and pathways. The indoline ring can interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
2-(p-Tolyl)indoline oxalate is unique due to its specific substitution pattern and the presence of the oxalate moiety, which can influence its chemical reactivity and biological activity. This makes it distinct from other indole derivatives and potentially useful in various scientific and industrial applications.
Properties
Molecular Formula |
C17H17NO4 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-(4-methylphenyl)-2,3-dihydro-1H-indole;oxalic acid |
InChI |
InChI=1S/C15H15N.C2H2O4/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15;3-1(4)2(5)6/h2-9,15-16H,10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
RDJLRWODMHPSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=CC=CC=C3N2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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